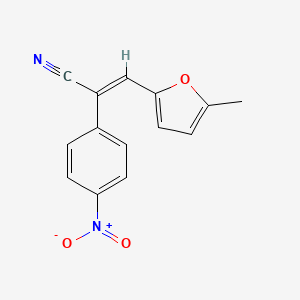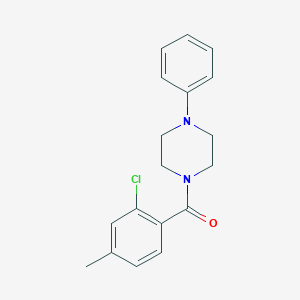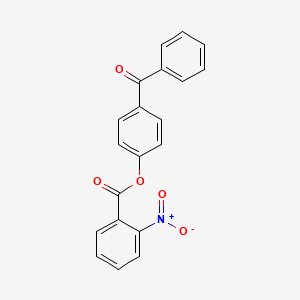
N-1,3-benzothiazol-2-yl-2-(3-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzothiazol-2-yl-2-(3-methylphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BZM, and it is a benzothiazole derivative that has been synthesized using various methods. In
作用机制
The mechanism of action of N-1,3-benzothiazol-2-yl-2-(3-methylphenoxy)acetamide is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inhibiting the activity of various enzymes and proteins that are involved in cancer cell growth and proliferation. BZM has also been reported to induce oxidative stress in cancer cells, which leads to their death.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. Studies have shown that BZM can modulate the expression of various genes and proteins that are involved in cancer cell growth and proliferation. BZM has also been reported to induce changes in the levels of various biomolecules, including reactive oxygen species, glutathione, and ATP.
实验室实验的优点和局限性
One of the main advantages of N-1,3-benzothiazol-2-yl-2-(3-methylphenoxy)acetamide is its potent anti-cancer activity against various types of cancer cells. This compound has also been reported to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of BZM is its poor solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on N-1,3-benzothiazol-2-yl-2-(3-methylphenoxy)acetamide. One of the most promising directions is the development of BZM-based drugs for cancer therapy. Studies have shown that BZM has potent anti-cancer activity, and it can be used in combination with other drugs to enhance its efficacy. Another future direction is the exploration of the mechanism of action of BZM. Further studies are needed to fully understand how this compound exerts its anti-cancer activity. Additionally, the development of new synthesis methods for BZM can also be explored to improve its yield and purity.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its anti-cancer activity. BZM has been reported to induce apoptosis in cancer cells by inhibiting various enzymes and proteins that are involved in cancer cell growth and proliferation. Although there are limitations to the use of BZM in certain experiments, its potential applications in cancer therapy make it a promising candidate for further research.
合成方法
The synthesis of N-1,3-benzothiazol-2-yl-2-(3-methylphenoxy)acetamide can be achieved using various methods. One of the most commonly used methods is the reaction of 2-aminobenzothiazole with 3-methylphenol in the presence of acetic anhydride. This method has been reported to yield the desired product in good yields. Another method involves the reaction of 2-aminobenzothiazole with 3-methylphenol in the presence of ethyl chloroacetate. This method has also been reported to yield the desired product in good yields.
科学研究应用
N-1,3-benzothiazol-2-yl-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that BZM has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. BZM has been reported to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways.
属性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11-5-4-6-12(9-11)20-10-15(19)18-16-17-13-7-2-3-8-14(13)21-16/h2-9H,10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJUIOTWFGINDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyano-N-cyclohexyl-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730787.png)

![3,4-dimethyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5730799.png)

![N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730809.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5730812.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B5730818.png)

![3-[(2-hydroxy-3-methylbenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5730831.png)

![N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5730848.png)

![2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5730876.png)
![5-[(4-isopropylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5730883.png)